Hydrogen-Bond Donor Capacity vs. 1,4-Dihydroxy-2-naphthoic Acid
The target compound possesses one phenolic hydroxyl (C-1) and one carboxylic acid (C-2), resulting in a total of 2 H-bond donors and 3 H-bond acceptors. In contrast, 1,4-dihydroxy-2-naphthoic acid (DHNA) features two phenolic hydroxyls (C-1, C-4) plus a C-2 carboxylic acid, yielding 3 H-bond donors and 4 H-bond acceptors . This difference in hydrogen-bond inventory directly impacts molecular recognition at the aryl hydrocarbon receptor (AhR), where DHNA's C-4 hydroxyl is critical for agonist activity [1]. Consequently, the target compound is expected to exhibit reduced AhR agonism potency, relevant when searching for tubulin-binding dihydronaphthalene scaffolds that should avoid off-target AhR activation [2].
| Evidence Dimension | Number of hydrogen-bond donors |
|---|---|
| Target Compound Data | 2 H-bond donors (1 × phenolic OH, 1 × COOH) |
| Comparator Or Baseline | 1,4-Dihydroxy-2-naphthoic acid (DHNA): 3 H-bond donors (2 × phenolic OH, 1 × COOH) |
| Quantified Difference | Target has 1 fewer H-bond donor; 1 fewer H-bond acceptor vs. DHNA |
| Conditions | Structural enumeration based on functional-group count; AhR activity context from literature SAR [1] |
Why This Matters
For applications requiring dihydronaphthalene scaffolds with minimized AhR cross-reactivity, the mono‑hydroxy target compound offers a structurally rational selectivity advantage over the dihydroxy analog.
- [1] Cheng Y, et al. Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling. Toxicological Sciences. 2017;155(2):458-473. View Source
- [2] Maguire CJ, et al. Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents. MedChemComm. 2018;9(10):1649-1662. View Source
